molecular formula C36H44N4Zn B1196831 zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide

zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide

Cat. No.: B1196831
M. Wt: 598.1 g/mol
InChI Key: VVUVWOLOUOYXOI-UHFFFAOYSA-N
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Description

The zinc octaethylporphyrin complex, commonly referred to as the zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide, is a coordination compound consisting of zinc and octaethylporphyrin. Octaethylporphyrin is a synthetic porphyrin derivative, which is a type of macrocyclic compound similar to naturally occurring porphyrins found in hemoglobin and chlorophyll. The this compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide can be synthesized through the coordination of zinc ions with octaethylporphyrin. One common method involves the reaction of zinc acetate with octaethylporphyrin in a suitable solvent such as chloroform or dichloromethane. The reaction is typically carried out under reflux conditions to ensure complete coordination of the zinc ions with the porphyrin ligand. The resulting complex can be purified through recrystallization or chromatography techniques .

Industrial Production Methods

While the industrial production of the this compound is not as widespread as other zinc compounds, it can be scaled up using similar synthetic routes. The key to industrial production lies in optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis systems can be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zinc porphyrin oxides, while reduction reactions can produce zinc porphyrin hydrides. Coordination reactions can result in the formation of multi-component complexes with unique properties .

Scientific Research Applications

The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of the zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide involves the interaction of the zinc ion with the porphyrin ligand. The zinc ion coordinates with the nitrogen atoms of the porphyrin ring, forming a stable complex. This coordination enhances the photophysical properties of the porphyrin, allowing it to absorb and emit light efficiently. The complex can also undergo charge transfer interactions with other molecules, leading to the generation of reactive species such as singlet oxygen .

Comparison with Similar Compounds

The zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide can be compared with other similar compounds, such as:

    Zinc tetraphenylporphyrin: Similar to the this compound, zinc tetraphenylporphyrin is a coordination compound with zinc and a porphyrin ligand.

    Zinc phthalocyanine: This compound is another zinc coordination complex with a macrocyclic ligand.

    Zinc porphyrin derivatives: Various zinc porphyrin derivatives with different substituents on the porphyrin ring have been synthesized.

The this compound is unique due to its specific combination of zinc and octaethylporphyrin, which imparts distinct photophysical and photochemical properties. Its ability to form stable coordination compounds and undergo various chemical reactions makes it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C36H44N4Zn

Molecular Weight

598.1 g/mol

IUPAC Name

zinc;2,3,7,8,12,13,17,18-octaethylporphyrin-22,24-diide

InChI

InChI=1S/C36H44N4.Zn/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30;/h17-20H,9-16H2,1-8H3;/q-2;+2

InChI Key

VVUVWOLOUOYXOI-UHFFFAOYSA-N

SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2]

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)CC)CC)CC)CC)C(=C3CC)CC)CC.[Zn+2]

Synonyms

zinc octaethylporphyrin
zinc(II) octaethylporphyrin
ZnOEP cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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